

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(R)-N-Boc-3-aminobutyric acid**

Cat. No.: **B173669**

[Get Quote](#)

In the landscape of modern pharmaceutical development, the precision of molecular architecture is paramount. Chiral intermediates serve as the foundational blueprints for countless therapeutic agents, where a single stereocenter can dictate the difference between potent efficacy and undesirable off-target effects. **(R)-N-Boc-3-aminobutyric acid**, a non-proteinogenic β -amino acid, has emerged as a crucial chiral building block. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine of the (R)-enantiomer of 3-aminobutyric acid, renders it an exceptionally versatile tool for medicinal chemists and process developers.

This guide provides a comprehensive overview of **(R)-N-Boc-3-aminobutyric acid**, delving into its fundamental properties, synthesis methodologies, critical applications in drug discovery, and the analytical techniques required to ensure its quality and purity. As a cornerstone for the synthesis of peptide analogs and active pharmaceutical ingredients (APIs), a thorough understanding of this molecule is essential for researchers and scientists in the field.[1][2]

Core Physicochemical Properties

The identity and purity of a chemical intermediate are defined by its physicochemical properties. These characteristics govern its behavior in reactions, its solubility, and its stability. The key properties of **(R)-N-Boc-3-aminobutyric acid** are summarized below.

Table 1: Physicochemical Data for **(R)-N-Boc-3-aminobutyric acid**

Property	Value	Reference(s)
CAS Number	159991-23-8	[1] [3] [4]
Chemical Name	(R)-3-((tert-butoxycarbonyl)amino)butanoic acid	[1] [3]
Synonyms	Boc-D-β-Homoalanine, (R)-Boc-β-Abu-OH	[5]
Molecular Formula	C ₉ H ₁₇ NO ₄	[1] [3]
Molecular Weight	203.24 g/mol	[1] [5]
Appearance	White to off-white solid	[5] [6]
Melting Point	104-107 °C	[3] [5]
pKa (Predicted)	4.43 ± 0.10	[5] [6]
Storage Conditions	Sealed in a dry environment at 2-8°C	[5] [6]

Chemical Structure:

The image you are requesting does not exist or is no longer available.
imgur.com

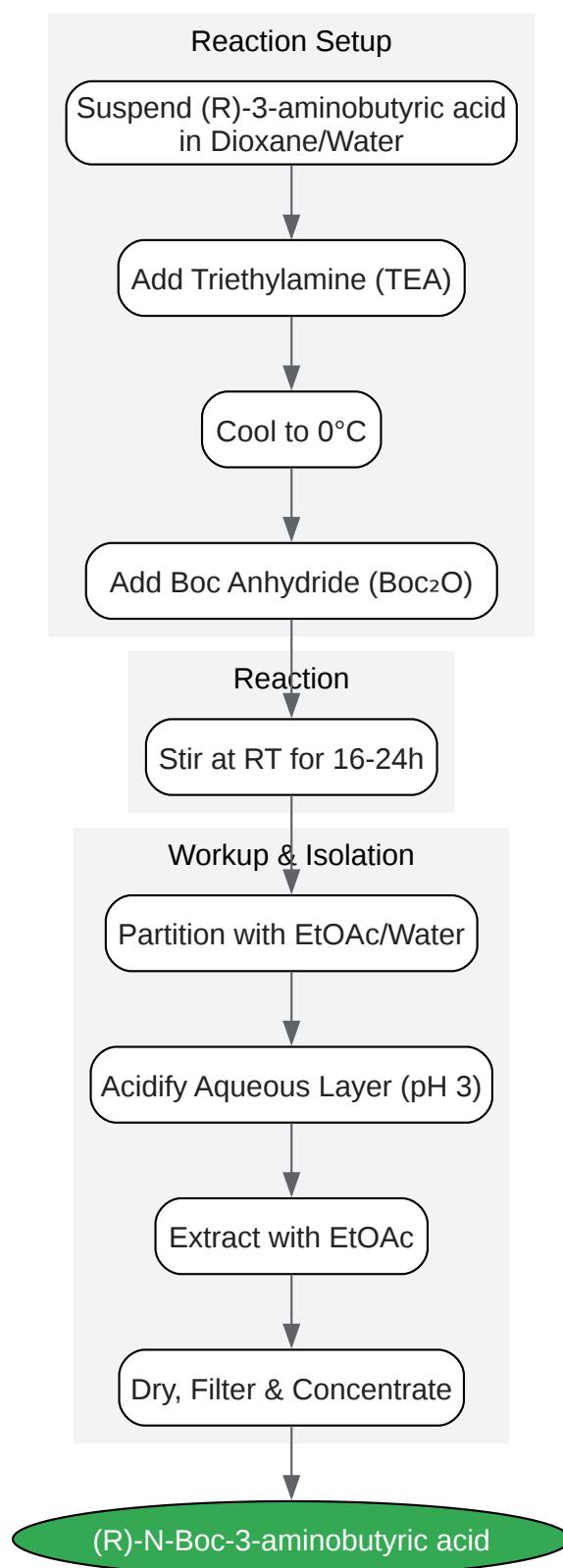
(Image generated based on IUPAC name)

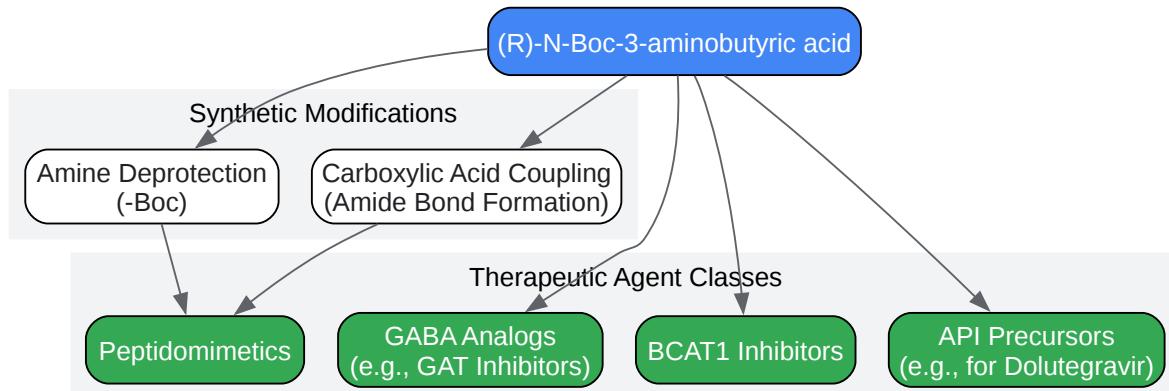
Synthesis: From Precursor to Protected Intermediate

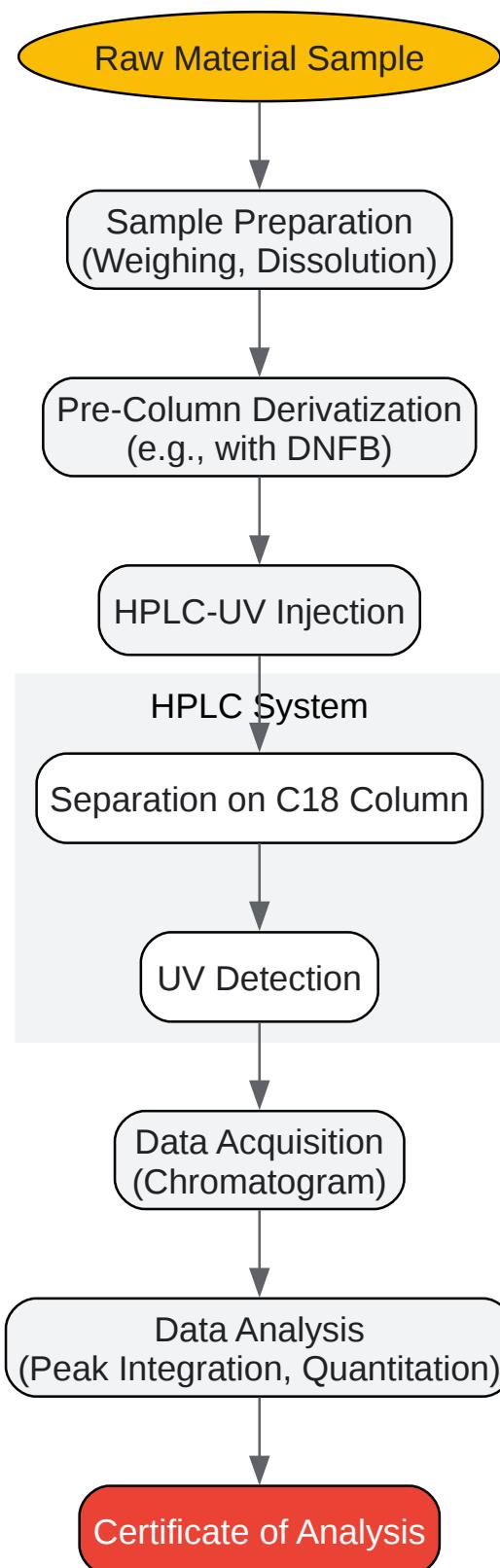
The reliable synthesis of **(R)-N-Boc-3-aminobutyric acid** is critical for its application in multi-step pharmaceutical manufacturing. The most common laboratory-scale approach involves the

protection of the commercially available chiral precursor, (R)-3-aminobutyric acid.

Causality in the Synthetic Protocol


The chosen protocol is a straightforward N-acylation reaction. The Boc protecting group is installed using di-tert-butyl dicarbonate (Boc_2O). This electrophilic reagent is ideal due to its high reactivity with nucleophilic amines and the benign nature of its byproducts (tert-butanol and CO_2). The reaction requires a base, such as triethylamine (TEA), to deprotonate the ammonium group of the amino acid starting material, thereby activating the amine as a nucleophile to attack the Boc anhydride.^[1] The solvent system, a mixture of dioxane and water, is selected to solubilize both the polar amino acid and the nonpolar Boc anhydride, facilitating a homogenous reaction environment.^[1]


Detailed Step-by-Step Synthesis Protocol


- Step 1: Solubilization of Starting Material
 - Suspend (R)-3-aminobutyric acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
 - Rationale: This solvent system effectively dissolves both the zwitterionic amino acid and the organic Boc anhydride.
- Step 2: Basification
 - With stirring at room temperature, add triethylamine (1.5 eq.) dropwise to the suspension. Continue until a clear solution is obtained.
 - Rationale: TEA acts as an organic base to deprotonate the amine, making it nucleophilic without introducing inorganic salts that can be difficult to remove.
- Step 3: Introduction of Protecting Group
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Add di-tert-butyl dicarbonate (1.15 eq.) in a single portion.
 - Rationale: Cooling the reaction controls the exothermicity of the acylation. A slight excess of Boc_2O ensures the complete conversion of the starting material.

- Step 4: Reaction
 - Allow the mixture to warm to room temperature and stir for 16-24 hours.
 - Rationale: The reaction is typically complete overnight, allowing for convenient workflow scheduling. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Step 5: Workup and Extraction
 - Partition the completed reaction mixture between water and ethyl acetate.
 - Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.[\[1\]](#)
 - Rationale: This liquid-liquid extraction isolates the desired water-soluble carboxylate salt from organic-soluble impurities.
- Step 6: Acidification and Isolation
 - Acidify the aqueous layer to a pH of ~3 using 1 M aqueous potassium bisulfate (KHSO₄).[\[1\]](#)
 - Extract the acidified aqueous layer twice with ethyl acetate.
 - Rationale: Acidification protonates the carboxylate, rendering the final product neutral and soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous phase.
- Step 7: Final Purification
 - Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.[\[1\]](#)
 - Rationale: The brine wash removes residual water, and the drying agent ensures the complete removal of moisture before concentration, preventing hydrolysis and yielding a pure, solid product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-N-BOC-3-AMINOBUTYRIC ACID | 159991-23-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. (R)-N-BOC-3-AMINOBUTYRIC ACID | VSNCHEM [vsnchem.com]
- 5. (R)-N-BOC-3-AMINOBUTYRIC ACID price,buy (R)-N-BOC-3-AMINOBUTYRIC ACID - chemicalbook [chemicalbook.com]
- 6. (R)-N-BOC-3-AMINOBUTYRIC ACID CAS#: 159991-23-8 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173669#r-n-boc-3-aminobutyric-acid-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com